4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine
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Overview
Description
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine is a complex organic compound that features a combination of imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the pyridine rings. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine rings contribute to the compound’s overall stability and ability to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine stands out due to its combination of imidazole and pyridine rings, which provide unique electronic and structural properties. This makes it particularly valuable in applications requiring specific coordination chemistry and stability .
Properties
Molecular Formula |
C24H17N5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C24H17N5/c1-3-22(29-14-13-27-17-29)4-2-18(1)21-15-23(19-5-9-25-10-6-19)28-24(16-21)20-7-11-26-12-8-20/h1-17H |
InChI Key |
ITSQUCKWBXFSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)N5C=CN=C5 |
Origin of Product |
United States |
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